7-Chloroisoquinoline-1-carbonitrile

Catalog No.
S876780
CAS No.
1368066-86-7
M.F
C10H5ClN2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloroisoquinoline-1-carbonitrile

CAS Number

1368066-86-7

Product Name

7-Chloroisoquinoline-1-carbonitrile

IUPAC Name

7-chloroisoquinoline-1-carbonitrile

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C10H5ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H

InChI Key

PKCVPDKXXMXUCN-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN=C2C#N)Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C#N)Cl

7-Chloroisoquinoline-1-carbonitrile is a chemical compound characterized by the presence of a chloro group at the 7-position of the isoquinoline ring and a carbonitrile functional group at the 1-position. Its molecular formula is C10H6ClNC_{10}H_{6}ClN with a molecular weight of approximately 188.61 g/mol. This compound appears as a colorless to light yellow solid and is notable for its potential utility in various

  • Isoquinoline Scaffold

    7-Chloroisoquinoline-1-carbonitrile belongs to the class of isoquinoline molecules. Isoquinolines are a core structure found in many natural products with various biological activities including those with anti-malarial, anti-tubercular, and anti-cancer properties [].

  • Functional Groups

    The presence of the chloro (Cl) and cyano (CN) functional groups in 7-Chloroisoquinoline-1-carbonitrile might influence its reactivity and potential for further functionalization. This could be of interest for researchers aiming to develop new molecules with specific biological properties.

Current Research Landscape

7-Chloroisoquinoline-1-carbonitrile can undergo several chemical transformations, primarily due to its reactive carbonitrile group. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions, forming more complex heterocyclic compounds.
  • Reduction Reactions: The carbonitrile can be reduced to corresponding amines under suitable conditions.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 7-Chloroisoquinoline-1-carbonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory effects on CYP1A2, suggesting possible applications in pharmacology and toxicology . Additionally, compounds within the isoquinoline family are often investigated for their anti-cancer and anti-inflammatory properties.

Several methods have been developed for synthesizing 7-Chloroisoquinoline-1-carbonitrile:

  • Cyclization of Chloroanilines: Starting from chloroanilines, cyclization with appropriate reagents can yield isoquinoline derivatives.
  • Reactions with Carbonyl Compounds: The reaction of chloroisoquinolines with carbonyl compounds followed by subsequent nitrilation can produce the desired carbonitrile.
  • Multi-step Synthesis: Involves multiple reactions starting from simpler precursors, often including halogenation and nitrilation steps.

These methods highlight the compound's synthetic versatility.

7-Chloroisoquinoline-1-carbonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.
  • Material Science: Used in developing novel materials due to its unique structural properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific pests or diseases.

Studies examining the interactions of 7-Chloroisoquinoline-1-carbonitrile with biological systems have revealed its potential as a drug candidate. Its ability to inhibit cytochrome P450 enzymes suggests that it could affect drug metabolism and efficacy. Further research is needed to fully elucidate its pharmacokinetic properties and safety profile in vivo .

Several compounds share structural similarities with 7-Chloroisoquinoline-1-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Chloroisoquinoline-1-carbonitrileChloro at position 6Different position of chloro substituent
5-Chloroisoquinoline-1-carbonitrileChloro at position 5Variation in substitution pattern
7-Chloroisoquinoline-3-carbonitrileCarbonitrile at position 3Different position of carbonitrile group
6-Chloroisoquinoline-3-carbonitrileChloro at position 6, carbonitrile at 3Positioning affects reactivity

These compounds illustrate the diversity within isoquinoline derivatives while emphasizing the distinct characteristics of 7-Chloroisoquinoline-1-carbonitrile due to its specific substituents.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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